molecular formula C8H18N4OS B1586091 4-(3-Morpholinopropyl)-3-thiosemicarbazide CAS No. 32813-48-2

4-(3-Morpholinopropyl)-3-thiosemicarbazide

Cat. No. B1586091
CAS RN: 32813-48-2
M. Wt: 218.32 g/mol
InChI Key: CDEOWFKHBKXPIO-UHFFFAOYSA-N
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Description

The compound “4-(3-Morpholinopropyl)-3-thiosemicarbazide” likely contains a morpholine ring, a propyl chain, and a thiosemicarbazide group. Morpholine is a common moiety in pharmaceuticals and other biologically active compounds due to its polarity and ability to participate in hydrogen bonding . Thiosemicarbazides are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .


Molecular Structure Analysis

The molecular structure of this compound would likely show the morpholine ring and thiosemicarbazide group connected by a three-carbon propyl chain .


Chemical Reactions Analysis

Thiosemicarbazides can participate in a variety of chemical reactions, often serving as precursors to heterocyclic compounds . The morpholine ring is relatively stable but can undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the morpholine ring could contribute to the compound’s solubility in polar solvents .

Scientific Research Applications

Antitrypanosomal Activity

Thiosemicarbazide derivatives have been synthesized and evaluated for their antitrypanosomal activity. These compounds, including variations with morpholine and other heterocyclic derivatives, show promise in treating trypanosomal infections, highlighting their potential as antitrypanosomal agents (Pyrih et al., 2018).

Antimycotic Activity

Research has demonstrated the successful synthesis and potential antimycotic activity of 4-substituted-3-(thiophene-2-yl-methyl)-Delta2-1,2,4-triazoline-5-thiones. These compounds have shown promising results in combating fungal infections, underscoring the versatility of thiosemicarbazide derivatives in addressing various microbial threats (Wujec et al., 2004).

Anticancer Activity

Thiosemicarbazones (TSCs), including those derived from morpholine, have been identified for their diverse biological activities, notably for anti-fungal, anti-viral, and anti-cancer effects. Studies reveal that novel TSCs exhibit potent in vivo anti-tumor activity and can overcome resistance to clinically used chemotherapeutics, making them significant in the development of new cancer treatments (Serda et al., 2014).

Protein Glycosylation Inhibition

Some derivatives have been found to effectively inhibit nonenzymatic protein glycosylation, an important factor in various biochemical processes and diseases, including diabetes and aging. This indicates the potential for these compounds in therapeutic interventions aimed at controlling or mitigating glycosylation-related pathologies (Sidorova et al., 2017).

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Given the known activities of morpholines and thiosemicarbazides, it could be of interest in the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name

1-amino-3-(3-morpholin-4-ylpropyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4OS/c9-11-8(14)10-2-1-3-12-4-6-13-7-5-12/h1-7,9H2,(H2,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEOWFKHBKXPIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365213
Record name N-[3-(Morpholin-4-yl)propyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Morpholinopropyl)-3-thiosemicarbazide

CAS RN

32813-48-2
Record name N-[3-(Morpholin-4-yl)propyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 32813-48-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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